molecular formula C12H12ClN3O3 B4246600 5-CHLORO-N-(CYANOMETHYL)-4-ACETAMIDO-2-METHOXYBENZAMIDE

5-CHLORO-N-(CYANOMETHYL)-4-ACETAMIDO-2-METHOXYBENZAMIDE

Cat. No.: B4246600
M. Wt: 281.69 g/mol
InChI Key: FYMGIUXSDUNISN-UHFFFAOYSA-N
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Description

5-CHLORO-N-(CYANOMETHYL)-4-ACETAMIDO-2-METHOXYBENZAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylamino group, a chloro substituent, a cyanomethyl group, and a methoxybenzamide moiety.

Preparation Methods

The synthesis of 5-CHLORO-N-(CYANOMETHYL)-4-ACETAMIDO-2-METHOXYBENZAMIDE can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with acetic anhydride to form the acetylamino derivative. This intermediate is then reacted with cyanomethyl chloride under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

5-CHLORO-N-(CYANOMETHYL)-4-ACETAMIDO-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chloro substituent in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

5-CHLORO-N-(CYANOMETHYL)-4-ACETAMIDO-2-METHOXYBENZAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(CYANOMETHYL)-4-ACETAMIDO-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with target proteins, while the chloro and cyanomethyl groups may participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

5-CHLORO-N-(CYANOMETHYL)-4-ACETAMIDO-2-METHOXYBENZAMIDE can be compared with similar compounds such as acetaminophen (4-(acetylamino)phenol) and other substituted benzamides. Unlike acetaminophen, which is primarily used as an analgesic and antipyretic, this compound has a broader range of applications in scientific research and industry. The presence of the chloro and cyanomethyl groups in the compound provides additional sites for chemical modification, enhancing its versatility and potential for developing new derivatives with improved properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable tool in research and development.

Properties

IUPAC Name

4-acetamido-5-chloro-N-(cyanomethyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3/c1-7(17)16-10-6-11(19-2)8(5-9(10)13)12(18)15-4-3-14/h5-6H,4H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMGIUXSDUNISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NCC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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